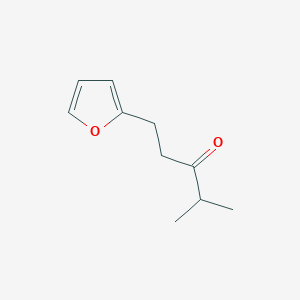
1-(Furan-2-yl)-4-methylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-4-methylpentan-3-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring attached to a pentanone chain. Furans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions. For example, the reaction of furan with 4-methylpentan-3-one in the presence of a strong acid catalyst can yield the desired compound. Another method involves the use of organometallic reagents, such as Grignard reagents, to introduce the furan ring into the pentanone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One approach is the catalytic hydrogenation of furfural, a furan derivative, followed by further chemical modifications to introduce the desired functional groups. This method allows for the efficient production of the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)-4-methylpentan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the furan ring .
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-4-methylpentan-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
1-(Furan-2-yl)-4-methylpentan-3-one can be compared with other similar compounds, such as:
2-Acetylfuran: This compound has a similar furan ring structure but differs in the position and type of functional groups.
Furfural: A furan derivative used as a precursor in the production of various chemicals.
Benzofuran: A compound with a fused benzene and furan ring structure.
The uniqueness of this compound lies in its specific structure, which combines the furan ring with a pentanone chain, providing distinct chemical and biological properties .
Propiedades
Número CAS |
261711-37-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-4-methylpentan-3-one |
InChI |
InChI=1S/C10H14O2/c1-8(2)10(11)6-5-9-4-3-7-12-9/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
GAABNFSJPGJRNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



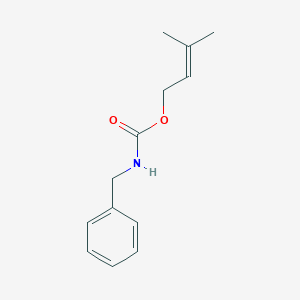
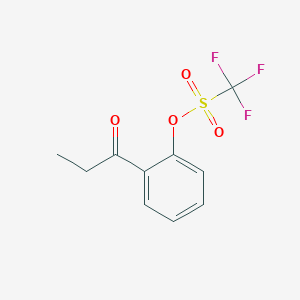
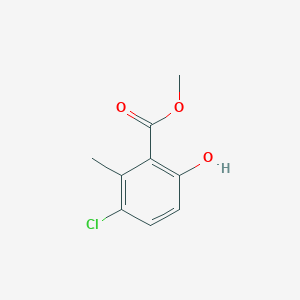
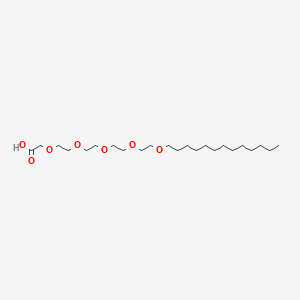


![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
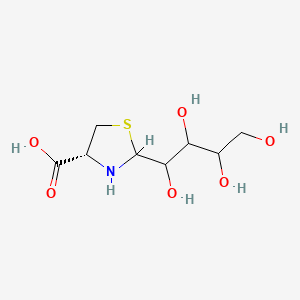

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
